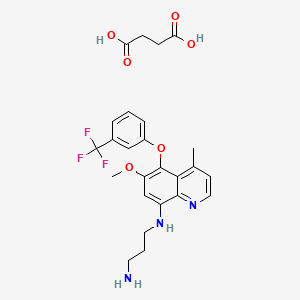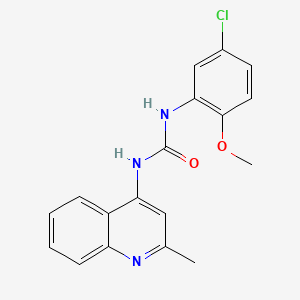
Pranolium
Overview
Description
Pranolium is a quaternary dimethyl derivative of Propranolol, a well-known beta-receptor-blocking agent . It is primarily studied for its potential anti-arrhythmic properties and its ability to reduce ventricular arrhythmias . This compound exhibits a large steady-state volume of distribution, suggesting extensive binding in body tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pranolium is synthesized by the quaternization of Propranolol with dimethyl sulfate or methyl iodide . The reaction typically involves the following steps:
Starting Material: Propranolol.
Reagent: Dimethyl sulfate or methyl iodide.
Reaction Conditions: The reaction is carried out in an organic solvent such as acetone or ethanol at room temperature. The mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Propranolol are reacted with dimethyl sulfate or methyl iodide.
Purification: The product is purified using recrystallization or chromatography techniques to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Pranolium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Secondary amines.
Substitution Products: Azides or nitriles, depending on the nucleophile used.
Scientific Research Applications
Pranolium has several scientific research applications, including:
Mechanism of Action
Pranolium exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and contractility . By inhibiting these receptors, this compound reduces the excitability of cardiac cells, thereby preventing arrhythmias. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic adenosine monophosphate (cAMP) signaling cascade .
Comparison with Similar Compounds
Propranolol: The parent compound of Pranolium, also a beta-receptor-blocking agent.
Atenolol: Another beta-blocker with similar anti-arrhythmic properties.
Metoprolol: A beta-blocker used for treating hypertension and arrhythmias.
Comparison:
This compound vs. Propranolol: this compound is a quaternary derivative, making it more hydrophilic and less likely to cross the blood-brain barrier compared to Propranolol.
This compound vs. Atenolol: this compound has a larger volume of distribution and is more extensively bound to tissues.
This compound vs. Metoprolol: this compound’s quaternary structure provides different pharmacokinetic properties, such as reduced central nervous system penetration.
This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
50643-33-9 |
|---|---|
Molecular Formula |
C18H26NO2+ |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(2-hydroxy-3-naphthalen-1-yloxypropyl)-dimethyl-propan-2-ylazanium |
InChI |
InChI=1S/C18H26NO2/c1-14(2)19(3,4)12-16(20)13-21-18-11-7-9-15-8-5-6-10-17(15)18/h5-11,14,16,20H,12-13H2,1-4H3/q+1 |
InChI Key |
VOPWPUXOWBDNBN-UHFFFAOYSA-N |
SMILES |
CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O |
Canonical SMILES |
CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O |
Appearance |
Solid powder |
| 50643-33-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
38726-81-7 (iodide) 42879-47-0 (chloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dimethylpropranolol N,N-dimethyl-1-isopropylamino-3-(1-naphthyloxy)propan-2-ol N,N-dimethylpropranolol pranolium pranolium chloride pranolium iodide pranolium iodide, (+-)-isomer SC 27761 UM 272 UM-272 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


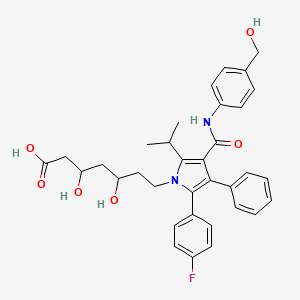
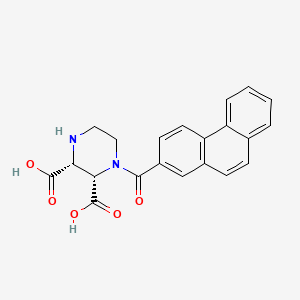


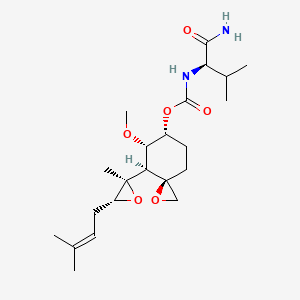
![(1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester](/img/structure/B1677976.png)
![13-(2-Fluorophenyl)-3,5,10,10-tetramethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B1677977.png)
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)

